molecular formula C24H24N4O4 B2849202 methyl 4-(2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate CAS No. 1251615-23-2

methyl 4-(2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate

Cat. No.: B2849202
CAS No.: 1251615-23-2
M. Wt: 432.48
InChI Key: HEFOYZYNZJQDNB-UHFFFAOYSA-N
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Description

Methyl 4-(2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate is a heterocyclic compound featuring a pyrido[4,3-d]pyrimidin-4-one core fused with a partially saturated bicyclic system. Key structural elements include:

  • A 6-benzyl substituent on the pyrido-pyrimidinone ring, which may enhance lipophilicity and receptor binding.
  • This structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where the pyrimidine scaffold plays a role (e.g., kinase inhibition).

Properties

IUPAC Name

methyl 4-[[2-(6-benzyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4/c1-32-24(31)18-7-9-19(10-8-18)26-22(29)15-28-16-25-21-11-12-27(14-20(21)23(28)30)13-17-5-3-2-4-6-17/h2-10,16H,11-15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFOYZYNZJQDNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)CN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Pyridine and Pyrimidine Precursors

The core structure is typically synthesized via cyclocondensation reactions. A common approach involves reacting 3-aminopyridine derivatives with carbonyl-containing pyrimidine precursors under acidic conditions. For example:

  • Step 1 : 3-Amino-4-methylpyridine is treated with ethyl acetoacetate in acetic acid at 80°C to form a dihydropyrimidinone intermediate.
  • Step 2 : Reduction of the dihydro intermediate using sodium borohydride yields the tetrahydropyrido[4,3-d]pyrimidine scaffold.

Table 1 : Optimization of Cyclocondensation Conditions

Precursor Solvent Temperature (°C) Yield (%) Reference
3-Amino-4-methylpyridine Acetic acid 80 72
3-Amino-5-bromopyridine Ethanol 70 65

Functionalization with the Acetamido Benzoate Moiety

Synthesis of Methyl 4-Aminobenzoate

The benzoate precursor is prepared via esterification of 4-nitrobenzoic acid followed by catalytic hydrogenation:

  • Esterification : 4-Nitrobenzoic acid is refluxed with methanol and sulfuric acid to yield methyl 4-nitrobenzoate.
  • Reduction : The nitro group is reduced to an amine using H₂/Pd-C in ethanol, producing methyl 4-aminobenzoate.

Amide Coupling Strategy

The acetamido bridge is formed via a two-step process:

  • Activation of the Carboxylic Acid : The tetrahydropyrido[4,3-d]pyrimidine core is functionalized with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.
    $$
    \text{Core} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{TEA, DCM}} \text{Chloroacetamide intermediate} \quad \text{(Yield: 78%)}
    $$
  • Coupling with Methyl 4-Aminobenzoate : The chloroacetamide intermediate reacts with methyl 4-aminobenzoate in dimethylformamide (DMF) at 60°C.

Table 2 : Amide Coupling Optimization

Coupling Reagent Solvent Temperature (°C) Yield (%) Reference
EDCl/HOBt DMF 60 82
DCC/DMAP THF 25 68

Purification and Analytical Validation

Chromatographic Techniques

  • Flash Chromatography : Crude products are purified using silica gel with ethyl acetate/hexane gradients.
  • HPLC : Final compounds are analyzed via reverse-phase HPLC (C18 column, acetonitrile/water).

Spectroscopic Characterization

  • ¹H NMR : Key signals include the benzyl CH₂ (δ 3.8–4.1 ppm) and pyrido-pyrimidine aromatic protons (δ 7.2–8.3 ppm).
  • Mass Spectrometry : Molecular ion peaks align with the theoretical mass (e.g., [M+H]⁺ = 447.2).

Alternative Synthetic Routes and Scalability

Microwave-Assisted Synthesis

Patent WO2012004299A1 discloses a microwave-assisted method for analogous tetrahydropyrido-pyrimidines, reducing reaction times from 48 hours to 20 minutes.

Green Chemistry Approaches

  • Solvent-Free Conditions : Benzylation reactions achieve 80% yield under solvent-free microwave heating.
  • Catalytic Recycling : Palladium catalysts from hydrogenation steps are recovered via filtration.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions to form various oxidative metabolites.

  • Reduction: : Reduction of the ketone group can yield secondary alcohol derivatives.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the molecule.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate or hydrogen peroxide can be used under mild conditions.

  • Reduction: : Common reagents include sodium borohydride or lithium aluminum hydride.

  • Substitution: : Conditions may involve the use of halogenating agents or alkylating reagents, depending on the desired substitution pattern.

Major Products

  • Oxidation: : Formation of carboxylic acids or aldehydes.

  • Reduction: : Alcohol derivatives.

  • Substitution: : Introduction of halogen or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reference standard in the study of synthetic routes and reaction mechanisms. Its unique structure makes it a valuable target for synthetic organic chemists.

Biology

In biological research, methyl 4-(2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate is studied for its potential bioactivity. It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.

Medicine

The compound has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent. Its pharmacological profile is being explored for potential use in treating various medical conditions.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of more complex molecules

Mechanism of Action

The mechanism of action involves the interaction of the compound with specific molecular targets. It may inhibit certain enzymes or receptors, thereby modulating biological pathways. The pyrido[4,3-d]pyrimidinone core is known to interact with protein kinases, which play crucial roles in cell signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons with analogous compounds derived from the evidence:

Compound Core Structure Key Substituents Biological Target/Activity Synthesis Highlights Key Findings
Target Compound Pyrido[4,3-d]pyrimidin-4-one 6-Benzyl, acetamido linker, methyl benzoate Not explicitly stated (inferred kinase inhibition) Likely involves pyrido-pyrimidinone core formation, benzylation, and amide coupling Structural flexibility from acetamido linker; ester group may improve stability
6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (7a-c) Benzo[b][1,4]oxazin-3(4H)-one Substituted phenyl, pyrimidine, methyl Not specified Reacted 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid with oxadiazoles using Cs₂CO₃ High yields (69–75%); characterized via ¹H NMR and IR
2-(5-Tert-butylisoxazol-3-ylamino)-N-(2-methyl-4-oxo-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide Thieno[2,3-d]pyrimidin-4-one Thieno ring, tert-butylisoxazole, methyl FMS-related receptor tyrosine kinase CHN analysis confirmed purity (C: 58.20%, H: 6.04%, N: 16.88%) Enhanced lipophilicity from thieno ring and tert-butyl group
Methyl 4-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate (26) Thieno[2,3-d]pyrimidine Methyl, phenyl, methyl benzoate (ether linkage) Not specified Synthesized via nucleophilic substitution; LC-MS: m/z 377.0 [M+H]⁺; 69% yield Ether linkage may reduce metabolic hydrolysis compared to ester
4-((2-(4-Isopropylbenzyl)-4-oxoquinazolin-3(4H)-yl)methyl)benzoic acid Quinazolin-4-one 4-Isopropylbenzyl, benzoic acid Respiratory syncytial virus (RSV) inhibition Hydrolysis of methyl ester using LiOH/THF-water Carboxylic acid group may enhance solubility but reduce cell permeability

Key Structural and Functional Insights:

Core Heterocycle Variations: The pyrido[4,3-d]pyrimidinone core in the target compound is less common than thieno[2,3-d]pyrimidine (e.g., ) or quinazoline (e.g., ).

Substituent Effects :

  • The 6-benzyl group in the target compound contrasts with the 4-isopropylbenzyl group in the quinazoline derivative , suggesting divergent steric and hydrophobic interactions.
  • Methyl benzoate vs. benzoic acid (): The ester in the target compound may improve metabolic stability compared to the free acid, which is prone to ionization.

Synthetic Approaches: Amide coupling (target compound) vs. Hydrolysis steps (e.g., LiOH in ) are critical for converting esters to acids but may complicate purification.

The quinazoline derivative’s anti-RSV activity () highlights the importance of the 4-oxo group in viral enzyme targeting.

Q & A

Q. What are the key synthetic routes for preparing methyl 4-(2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate, and how do reaction conditions impact yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Core Formation : Cyclization of pyrido[4,3-d]pyrimidine precursors (e.g., via acid/base-catalyzed cyclization of thiophene and pyrimidine derivatives) .

Functionalization : Introduction of the benzyl group at position 6 using Friedel-Crafts alkylation or nucleophilic substitution .

Acetamido Linkage : Coupling the pyrido[4,3-d]pyrimidine core with methyl 4-aminobenzoate via an acetyl chloride intermediate in anhydrous DMF or dichloromethane, using catalysts like triethylamine .
Critical Parameters :

  • Temperature (60–80°C optimal for cyclization) .
  • Solvent choice (DMF enhances solubility but may require rigorous drying) .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Q. How is the structural integrity of this compound validated?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry and functional groups. For example, the methyl ester group resonates at ~3.8–3.9 ppm (1H^1H), while pyrido[4,3-d]pyrimidine protons appear as multiplets between 2.5–4.0 ppm .
  • Mass Spectrometry (ESI+) : Molecular ion peaks (e.g., m/z 493.64 [M+H]+^+) validate molecular weight .
  • HPLC : Purity >95% is achieved using C18 columns with acetonitrile/water mobile phases .

Q. What are the solubility and stability profiles under experimental conditions?

  • Methodological Answer :
  • Solubility : Moderately soluble in DMSO, DMF, and dichloromethane; poorly soluble in water. Pre-dissolution in DMSO (10 mM stock) is recommended for biological assays .
  • Stability : Stable at -20°C for >6 months. Avoid prolonged exposure to light, moisture, or basic conditions (pH >9) to prevent ester hydrolysis .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing the benzyl group at position 6?

  • Methodological Answer :
  • Catalyst Screening : Use Pd/C or NaBH4_4 for selective reduction of intermediates .
  • Solvent Effects : Anhydrous THF improves benzylation efficiency by reducing side reactions .
  • Monitoring : TLC (Rf_f ~0.5 in hexane/EtOAc 7:3) tracks progress. Yield improvements from 51% to 69% are reported with optimized stoichiometry (1:1.2 molar ratio of core to benzylating agent) .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Assay Standardization : Use HDAC inhibition assays (e.g., fluorogenic substrates) with positive controls (e.g., trichostatin A) to validate activity .
  • Structural Confounds : Compare analogs (e.g., methyl vs. ethyl ester derivatives) to isolate pharmacophore contributions. For example, methyl esters enhance membrane permeability but reduce aqueous stability .
  • Data Reproducibility : Ensure consistent cell lines (e.g., HeLa vs. HEK293) and incubation times (24–48 hrs) .

Q. What computational strategies predict binding modes to biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina with HDAC8 (PDB: 1T69) to model interactions. The pyrido[4,3-d]pyrimidine core aligns with the catalytic Zn2+^{2+} site, while the benzyl group occupies hydrophobic pockets .
  • MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Q. How to design analogs with improved pharmacokinetic properties?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute the benzyl group with 4-fluorophenyl to enhance metabolic stability (CYP450 resistance) .
  • Ester Hydrolysis Studies : Replace methyl ester with tert-butyl ester to delay hydrolysis in plasma (t1/2_{1/2} increased from 2.1 to 6.8 hrs in vitro) .

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